Cas no 2228503-14-6 (3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol)

3-(Aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol is a versatile heterocyclic compound featuring a cyclobutane core substituted with an aminomethyl group and a furan moiety. Its unique structure, combining a strained four-membered ring with reactive functional groups, makes it valuable in synthetic chemistry and pharmaceutical research. The presence of both hydroxyl and aminomethyl groups enhances its utility as a bifunctional building block for the synthesis of complex molecules, including bioactive compounds and catalysts. The furan ring further contributes to its potential as a precursor in the development of heterocyclic derivatives. This compound is particularly suited for applications requiring rigid, functionalized scaffolds with tunable reactivity.
3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol structure
2228503-14-6 structure
商品名:3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol
CAS番号:2228503-14-6
MF:C9H13NO2
メガワット:167.205022573471
CID:6300579
PubChem ID:165696031

3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol
    • EN300-1831858
    • 2228503-14-6
    • インチ: 1S/C9H13NO2/c10-6-9(3-8(11)4-9)7-1-2-12-5-7/h1-2,5,8,11H,3-4,6,10H2
    • InChIKey: MFZIVSYKRDJQQV-UHFFFAOYSA-N
    • ほほえんだ: OC1CC(C2=COC=C2)(CN)C1

計算された属性

  • せいみつぶんしりょう: 167.094628657g/mol
  • どういたいしつりょう: 167.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1831858-0.5g
3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol
2228503-14-6
0.5g
$1440.0 2023-09-19
Enamine
EN300-1831858-5.0g
3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol
2228503-14-6
5g
$4349.0 2023-06-01
Enamine
EN300-1831858-2.5g
3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol
2228503-14-6
2.5g
$2940.0 2023-09-19
Enamine
EN300-1831858-1g
3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol
2228503-14-6
1g
$1500.0 2023-09-19
Enamine
EN300-1831858-10g
3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol
2228503-14-6
10g
$6450.0 2023-09-19
Enamine
EN300-1831858-0.25g
3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol
2228503-14-6
0.25g
$1381.0 2023-09-19
Enamine
EN300-1831858-1.0g
3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol
2228503-14-6
1g
$1500.0 2023-06-01
Enamine
EN300-1831858-10.0g
3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol
2228503-14-6
10g
$6450.0 2023-06-01
Enamine
EN300-1831858-0.1g
3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol
2228503-14-6
0.1g
$1320.0 2023-09-19
Enamine
EN300-1831858-0.05g
3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol
2228503-14-6
0.05g
$1261.0 2023-09-19

3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol 関連文献

3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-olに関する追加情報

Exploring the Potential of 3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol (CAS No. 2228503-14-6) in Modern Chemistry and Drug Discovery

The compound 3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol (CAS No. 2228503-14-6) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material sciences. This molecule combines a cyclobutane core with a furan ring and an aminomethyl functional group, making it a versatile building block for drug discovery and organic synthesis. Researchers are particularly interested in its role as a scaffold for designing novel bioactive molecules, given the increasing demand for structurally diverse compounds in the era of precision medicine and AI-driven drug design.

One of the key reasons behind the growing interest in 3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol is its potential to address challenges in central nervous system (CNS) drug development. The furan moiety is known for its ability to enhance blood-brain barrier permeability, while the cyclobutane ring offers conformational rigidity, a property highly sought after in GPCR-targeted therapeutics. Recent studies have explored its derivatives as potential modulators of neurotransmitter receptors, aligning with the current focus on neurological disorders and mental health treatments.

From a synthetic chemistry perspective, the presence of both aminomethyl and hydroxyl groups in 3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol allows for diverse functionalization strategies. This characteristic has made it particularly valuable in combinatorial chemistry and high-throughput screening platforms, where researchers are constantly searching for novel scaffolds to expand chemical libraries. The compound's balanced lipophilicity, as suggested by its LogP predictions, also makes it attractive for medicinal chemistry optimization programs.

The pharmaceutical industry's shift toward small molecule therapeutics has further highlighted the importance of compounds like 3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol. Its molecular weight falls within the desirable range for orally bioavailable drugs, and the presence of hydrogen bond donors and acceptors suggests good potential for drug-like properties. These features are particularly relevant given the current emphasis on drug repurposing and polypharmacology approaches in drug discovery.

Beyond pharmaceutical applications, 3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol has shown promise in materials science. The furan component can participate in various polymerization reactions, while the strained cyclobutane ring offers unique mechanical properties to resulting polymers. This dual functionality aligns well with the growing demand for bio-based materials and sustainable chemistry solutions in industrial applications.

Analytical characterization of 3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's stereochemistry presents interesting challenges and opportunities, particularly in the development of chiral catalysts and asymmetric synthesis methodologies. These aspects are crucial for researchers working on enantioselective transformations and organocatalysis.

As the scientific community continues to explore 3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol, its potential in fragment-based drug discovery is becoming increasingly apparent. The molecule's size and complexity make it an ideal candidate for molecular docking studies and virtual screening campaigns, especially when targeting protein-protein interactions. This application is particularly timely given the current limitations in addressing undruggable targets with traditional small molecules.

The safety profile and ADMET properties of 3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol derivatives are currently under investigation in various research programs. Preliminary computational studies suggest favorable toxicological profiles, but comprehensive experimental data are needed to fully assess its potential as a lead compound. These investigations are crucial for meeting the stringent requirements of regulatory agencies in drug development.

Looking ahead, the versatility of 3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol positions it as a valuable tool in addressing current challenges in chemical biology and therapeutic development. Its unique combination of structural features offers multiple avenues for innovation, from bioconjugation chemistry to the design of targeted drug delivery systems. As research progresses, this compound may well emerge as a key player in the next generation of pharmaceutical ingredients and specialty chemicals.

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